eCF506

SRC kinase inhibition YES1 targeting oncology drug discovery

tert-Butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate (CAS 1914078-41-3), also known as eCF506 or NXP900, is a pyrazolo[3,4-d]pyrimidine-based small-molecule kinase inhibitor with a molecular formula of C26H38N8O3 and a molecular weight of 510.63 g/mol. The compound functions as a highly potent, orally active inhibitor of SRC family kinases (SFKs), specifically targeting SRC and YES1.

Molecular Formula C26H38N8O3
Molecular Weight 510.6 g/mol
Cat. No. B10774080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameeCF506
Molecular FormulaC26H38N8O3
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC
InChIInChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29)
InChIKeyGMPQGWXPDRNCBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate (eCF506/NXP900): SRC/YES1 Kinase Inhibitor for Oncology Research Procurement


tert-Butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate (CAS 1914078-41-3), also known as eCF506 or NXP900, is a pyrazolo[3,4-d]pyrimidine-based small-molecule kinase inhibitor with a molecular formula of C26H38N8O3 and a molecular weight of 510.63 g/mol . The compound functions as a highly potent, orally active inhibitor of SRC family kinases (SFKs), specifically targeting SRC and YES1 [1]. Its distinguishing pharmacological feature is a type 1.5 inhibitory mechanism that locks the kinase domain in its native inactive "closed" conformation, thereby abrogating both enzymatic activity and scaffolding functions [2]. This compound is supplied as a research-use-only reagent and is currently under clinical development (Phase 1) for oncology applications [3].

Why tert-Butyl Pyrazolopyrimidine Carbamate (eCF506) Cannot Be Substituted with Generic SRC/ABL Inhibitors: Conformation-Selective Pharmacology Dictates Experimental Outcomes


Generic substitution of eCF506 with other commercially available SRC family kinase inhibitors, such as dasatinib or bosutinib, is scientifically unsound due to fundamental differences in binding mode and downstream pharmacological consequences. eCF506 is a type 1.5 inhibitor that selectively stabilizes the inactive "closed" conformation of SRC, thereby simultaneously inhibiting both kinase catalytic activity and the scaffolding interactions (e.g., with FAK) that drive oncogenic signaling [1]. In contrast, multi-kinase inhibitors like dasatinib and bosutinib are type 1 inhibitors that target the active "open" conformation; upon dissociation from the ATP-binding site, these agents can paradoxically enhance SFK association with signaling partners, resulting in a transient increase in pathway activity [2]. Furthermore, eCF506 exhibits >950-fold selectivity for SRC over ABL kinase, whereas dasatinib potently inhibits both SRC and ABL [3]. This selectivity is critical in solid tumor research because ABL inhibition has been linked to cardiotoxicity and may act as a tumor suppressor in certain contexts, confounding experimental interpretation [4]. These mechanistic and selectivity differences translate directly to distinct in vitro and in vivo phenotypes that cannot be recapitulated by generic SRC/ABL inhibitors.

tert-Butyl Pyrazolopyrimidine Carbamate (eCF506): Quantitative Comparator Evidence for Procurement Decision-Making


Subnanomolar SRC/YES1 Potency: 0.47 nM IC50 Quantified Against Comparator Dasatinib

eCF506 demonstrates subnanomolar inhibitory potency against YES1 and SRC kinases, with an IC50 of 0.47 nM against YES1 and <0.5 nM against SRC . This potency is achieved through a unique type 1.5 binding mode that locks the kinase in its inactive conformation, whereas comparator dasatinib binds as a type 1 inhibitor targeting the active conformation [1]. In cellular assays, eCF506 achieves complete inhibition of SRC and FAK phosphorylation at 100 nM, and reduces cell motility at 10 nM as early as 6 hours post-treatment with efficacy equivalent to dasatinib [2].

SRC kinase inhibition YES1 targeting oncology drug discovery kinase inhibitor potency

>950-Fold Selectivity for SRC over ABL Kinase: Quantified Selectivity Window Versus Dasatinib and Bosutinib

eCF506 exhibits exceptional selectivity for SRC family kinases over ABL kinase, requiring approximately three orders of magnitude greater concentration to inhibit ABL (ABL IC50 = 479 nM) compared to SRC (IC50 <0.5 nM), representing a >950-fold selectivity window [1]. In contrast, the comparator agents dasatinib and bosutinib are dual SRC/ABL inhibitors that potently inhibit both kinases at comparable nanomolar concentrations [2]. eCF506 also displays no significant activity against KIT, mTOR, PDGFRα, and RET (IC50 >100 µM for all) [3].

kinase selectivity profiling off-target minimization SRC-specific pharmacology ABL-sparing inhibition

Oral Bioavailability of 25.3% and In Vivo Target Engagement: PK/PD Correlation with Dasatinib Comparator

eCF506 demonstrates moderate oral bioavailability of 25.3% in murine models [1]. In an in vivo pharmacodynamic study using an HCT116 xenograft model, daily oral dosing of eCF506 at 50 mg/kg for 3 days resulted in significant reduction of phospho-SRCY416 levels in tumor tissue sections compared to vehicle-treated controls [2]. eCF506 exhibits an optimal DMPK profile with excellent water solubility, distinguishing it from earlier-generation pyrazolopyrimidine SRC inhibitors that suffered from poor solubility and limited oral exposure [3].

oral bioavailability pharmacokinetics target engagement in vivo PD biomarker

Crystal Structure at 1.5 Å Resolution (PDB 7NG7): Structurally Validated Type 1.5 Conformation-Selective Binding Mode

The co-crystal structure of eCF506 bound to the SRC kinase domain has been solved at 1.5 Å resolution (PDB ID: 7NG7), providing atomic-level validation of its type 1.5 conformation-selective binding mode [1]. The structure reveals that eCF506 locks SRC in its native inactive "closed" conformation, which simultaneously abrogates both kinase enzymatic activity and scaffolding complex formation with signaling partners such as FAK [2]. This high-resolution structural data enables rational interpretation of structure-activity relationships and supports computational modeling efforts for derivative design.

crystal structure X-ray crystallography binding mode characterization structure-based drug design

Antiproliferative Activity in Breast Cancer Cells: MCF-7 EC50 = 9 nM and MDA-MB-231 Potency Quantified

eCF506 induces potent antiproliferative effects in breast cancer cell lines, with an EC50 of 9 nM in MCF-7 mammary adenocarcinoma cells and robust growth inhibition in triple-negative MDA-MB-231 cells [1]. This cellular activity correlates with inhibition of SRC and FAK phosphorylation at low nanomolar concentrations, with complete target inhibition observed at 100 nM [2]. The compound also induces apoptosis in MCF-7 cells, consistent with its mechanism of SRC pathway blockade [3].

antiproliferative activity breast cancer cell lines MCF-7 MDA-MB-231 cellular potency

In Vivo Antitumor Efficacy: FAT1-Mutated Xenograft Tumor Growth Inhibition Validated in Preclinical Models

NXP900 (eCF506) has demonstrated potent tumor growth inhibition in FAT1-mutated xenograft models [1]. FAT1 is among the most frequently mutated tumor suppressor genes in human cancers; its loss leads to increased YAP1/TAZ transcriptional activity, and full YAP1 activation is regulated by YES1 phosphorylation [2]. eCF506 treatment in these models results in decreased YAP1 nuclear localization and reduced tumor cell proliferation [3]. Additionally, in HCT116 colorectal cancer xenografts, oral dosing of eCF506 at 50 mg/kg daily significantly reduces phospho-SRC levels in tumor tissue [4].

tumor xenograft FAT1 mutation in vivo efficacy preclinical oncology YES1 signaling

tert-Butyl Pyrazolopyrimidine Carbamate (eCF506/NXP900): Validated Research Application Scenarios Based on Quantitative Evidence


Investigating SRC Family Kinase Signaling with ABL-Sparing Selectivity in Solid Tumor Models

Researchers requiring selective SRC pathway inhibition without confounding ABL kinase blockade should procure eCF506 rather than generic SRC/ABL inhibitors. With >950-fold selectivity for SRC over ABL (SRC IC50 <0.5 nM vs. ABL IC50 = 479 nM) [1], eCF506 enables clean interrogation of SRC/YES1-dependent phenotypes in solid tumor models where ABL inhibition introduces unwanted cardiotoxicity signals and may antagonize tumor-suppressive ABL functions [2]. This selectivity profile is particularly valuable for combination studies with chemotherapeutics or monoclonal antibodies that carry cardiac liability, as dual SRC/ABL inhibitors like dasatinib would compound this toxicity risk.

Structure-Function Studies of Conformation-Selective Kinase Inhibition Using High-Resolution Crystallographic Data

Investigators conducting structure-based drug design or mechanistic studies of kinase conformation dynamics should utilize eCF506 as a validated type 1.5 inhibitor tool compound. The publicly available 1.5 Å resolution co-crystal structure (PDB ID: 7NG7) provides atomic-level detail of the compound bound to SRC in its inactive "closed" conformation [3]. This structural data enables rational interpretation of mutagenesis studies, computational docking experiments, and comparative analyses of type 1 (active-state) versus type 1.5 (inactive-state) inhibition mechanisms, which cannot be performed with generic type 1 SRC inhibitors lacking this binding mode characterization.

Oral Dosing Preclinical Efficacy Studies in Murine Xenograft Oncology Models

Investigators requiring convenient oral dosing regimens for chronic in vivo efficacy studies should select eCF506 based on its documented oral bioavailability of 25.3% and validated target engagement in tumor tissue [4]. In HCT116 colorectal cancer xenograft models, daily oral administration of eCF506 at 50 mg/kg for 3 days significantly reduces phospho-SRCY416 levels in tumor sections [5]. This oral route of administration reduces experimental variability associated with parenteral dosing and more accurately models clinical dosing schedules, supporting translational oncology research programs focused on SRC-driven malignancies including breast, colorectal, and FAT1-mutated cancers [6].

Cellular Mechanism-of-Action Studies of SRC/FAK Signaling Axis and Cell Motility

Researchers investigating the SRC-FAK signaling axis and its role in cell migration, invasion, and metastasis should employ eCF506 as a tool compound with established cellular pharmacology. eCF506 inhibits SRC and FAK phosphorylation at low nanomolar concentrations, with complete inhibition observed at 100 nM . In wound-healing migration assays using MDA-MB-231 cells, eCF506 at 10 nM significantly reduces cell motility as early as 6 hours post-treatment, with efficacy equivalent to dasatinib [7]. This rapid onset of action and well-characterized cellular potency makes eCF506 suitable for short-term signaling studies, live-cell imaging experiments, and phenotypic screens assessing SRC-dependent migration phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for eCF506

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.